molecular formula C16H21NO5 B13704751 Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B13704751
M. Wt: 307.34 g/mol
InChI Key: CFQTXXLHCKDNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a hydroxy group, and a carboxylate ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., LiAlH4, NaBH4), and acids (e.g., TFA, HCl). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-O-tert-butyl 7-O-methyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2,7-dicarboxylate

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-6-5-10-8-13(18)12(14(19)21-4)7-11(10)9-17/h7-8,18H,5-6,9H2,1-4H3

InChI Key

CFQTXXLHCKDNMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)C(=O)OC)O

Origin of Product

United States

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